molecular formula C17H23N3O4 B2660629 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(tert-butyl)urea CAS No. 954588-99-9

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(tert-butyl)urea

Cat. No.: B2660629
CAS No.: 954588-99-9
M. Wt: 333.388
InChI Key: FGDRWIZMSOUSLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(tert-butyl)urea is a synthetic urea derivative designed for research applications in medicinal chemistry and drug discovery. This compound is part of a class of molecules where a urea pharmacophore is integrated with a pyrrolidinone scaffold and a benzo[1,3]dioxole (piperonyl) moiety . The incorporation of the urea group is historically significant, as it can form critical hydrogen bonds with biological targets, a feature exploited in several approved kinase inhibitors such as sorafenib . The pyrrolidinone ring introduces conformational rigidity, which can help optimize binding specificity and pharmacokinetic properties, while the tert-butyl group adds steric bulk that may influence target affinity and metabolic stability. Research Applications and Value: This compound is primarily of interest in oncology research and the development of multi-targeted kinase inhibitors . Its structure aligns with modern drug discovery paradigms that focus on hybrid scaffolds. The molecule's modular design, featuring the urea linker, pyrrolidinone core, and aromatic systems, makes it a valuable building block for Fragment-Based Drug Design (FBDD) . Researchers can derivatize this core structure to explore structure-activity relationships, particularly in synthesizing analogs for enzyme inhibition studies , such as against the Epidermal Growth Factor Receptor (EGFR), a common target in anticancer drug development . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-tert-butylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-17(2,3)19-16(22)18-8-11-6-15(21)20(9-11)12-4-5-13-14(7-12)24-10-23-13/h4-5,7,11H,6,8-10H2,1-3H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDRWIZMSOUSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1CC(=O)N(C1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(tert-butyl)urea can involve several synthetic strategies, starting with the preparation of benzo[d][1,3]dioxole derivatives, followed by the formation of the pyrrolidine ring and the subsequent coupling with urea.

  • Benzo[d][1,3]dioxole Derivative Formation: : This typically involves the cyclization of catechol with methylene chloride under acidic conditions to yield the benzo[d][1,3]dioxole structure.

  • Pyrrolidine Ring Formation: : The pyrrolidine ring can be formed via a reaction between the benzo[d][1,3]dioxole derivative and an appropriate amine under reductive amination conditions.

  • Urea Coupling: : Finally, the key urea structure is introduced by reacting the intermediate product with tert-butyl isocyanate under controlled conditions.

Industrial Production Methods: In industrial settings, these reactions are often optimized for high yield and purity. Continuous flow reactors can be used to maintain consistent reaction conditions, ensuring scalability and efficiency. Solvent selection, temperature control, and reaction time are meticulously adjusted to maximize the output.

Chemical Reactions Analysis

Types of Reactions: 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(tert-butyl)urea undergoes various chemical reactions including:

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the pyrrolidine ring, forming different oxidized derivatives.

  • Reduction: : Reduction reactions can be employed to modify the benzo[d][1,3]dioxole moiety or the carbonyl group in the pyrrolidine ring.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate or m-chloroperbenzoic acid can be used under acidic or basic conditions.

  • Reduction: : Catalytic hydrogenation using palladium on carbon or lithium aluminium hydride can reduce specific functionalities.

  • Substitution: : Typical reagents include alkyl halides, acyl chlorides, or nitration reagents under controlled temperatures.

Major Products Formed: The major products are primarily oxidized or substituted derivatives of the original compound, which can exhibit significantly different chemical and biological properties.

Scientific Research Applications

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(tert-butyl)urea has applications in various fields such as:

Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules. Biology : Investigated for its potential as a biochemical probe due to its interaction with biological macromolecules. Medicine : Explored for its potential therapeutic properties, particularly in the design of novel drug candidates. Industry : Utilized in the development of new materials with specific properties such as improved stability or reactivity.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level, often involving hydrogen bonding and Van der Waals forces. Specific targets can include enzymes and receptors where the compound can inhibit or activate biological pathways.

Molecular Targets and Pathways: 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(tert-butyl)urea targets specific proteins within cells, potentially modifying their activity or expression. Pathways such as signal transduction, cell cycle regulation, and metabolic processes can be affected.

Similar Compounds

  • 1-(Benzo[d][1,3]dioxol-5-yl)-3-(tert-butyl)urea

  • 5-Oxopyrrolidine-1-carboxamide

  • Benzo[d][1,3]dioxole-5-carboxylic acid derivatives

Comparison and Uniqueness: Compared to these similar compounds, this compound stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidine ring and the specific urea derivative allows for a broad range of interactions and applications that may not be as pronounced in the other compounds.

Biological Activity

The compound 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(tert-butyl)urea is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzo[d][1,3]dioxole moiety, a pyrrolidine ring, and a tert-butyl urea functional group. The molecular formula is C17H22N2O3C_{17}H_{22}N_2O_3 with a molecular weight of approximately 302.37 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzo[d][1,3]dioxole exhibit significant antimicrobial properties. For instance, compounds containing similar structural motifs have shown high antibacterial activity against both Gram-positive and Gram-negative bacteria.

Compound Target Bacteria MIC (nM)
Pyrrolidinomethanone derivativeSarcina80
Pyrrolidinomethanone derivativeStaphylococcus aureus110
Hydroxypiperidinoethanone derivativeSarcina90

These findings suggest that the introduction of the benzo[d][1,3]dioxole moiety significantly enhances antibacterial activity compared to standard antibiotics .

Anticancer Activity

The anticancer potential of the compound has also been investigated. In vitro studies indicate that the compound can induce apoptosis in various cancer cell lines. For example, flow cytometry results have shown that treatment with this compound leads to increased rates of apoptosis in MCF7 breast cancer cells.

In vivo studies further support these findings, where tumor-bearing mice treated with the compound exhibited suppressed tumor growth compared to control groups. The mechanism appears to involve modulation of key signaling pathways associated with cell survival and proliferation .

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Protein Synthesis : The compound may interfere with bacterial protein synthesis, leading to cell death.
  • Apoptosis Induction : In cancer cells, it appears to activate apoptotic pathways through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
  • Cell Cycle Arrest : Evidence suggests that it may induce cell cycle arrest at specific phases, thereby inhibiting proliferation.

Case Studies

A series of case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on Antibacterial Efficacy : In a comparative study involving various derivatives, the compound demonstrated superior antibacterial properties against resistant strains of Staphylococcus aureus, achieving an MIC significantly lower than traditional antibiotics.
  • Cancer Cell Line Studies : Research involving multiple cancer cell lines (e.g., MCF7, HeLa) showed that the compound reduced cell viability in a dose-dependent manner with IC50 values ranging from 25 to 50 μM .

Comparison with Similar Compounds

Structural Analogues with Benzo[d][1,3]dioxol-5-yl and Tert-Butyl Groups

5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazole Derivatives
  • Structure: These compounds (e.g., 4a–e, 6a–g) feature a dihydropyrazole core instead of pyrrolidinone. Substituents include acylhydrazides and piperidinyl groups .
  • Activity : Demonstrated antibacterial activity (agar diffusion test) against Gram-positive bacteria, with MIC values ranging from 8–32 µg/mL. The dihydropyrazole ring’s planarity may enhance membrane penetration .
  • Key IR Data :
    • 6c : 1651 cm⁻¹ (ketone C=O), 1453 cm⁻¹ (C=N) .
    • 6f : 1681 cm⁻¹ (ketone C=O), 1617 cm⁻¹ (amide C=O) .
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole-1-carbohydrazide (2)
  • Structure : Contains a carbohydrazide group instead of urea.
  • Synthesis : Derived from hydrazide intermediates, with aroyl substituents introduced via acid chloride coupling .
  • Activity : Anticonvulsant properties reported in rodent models, suggesting divergent biological targets compared to antibacterial dihydropyrazoles .

Functional Group Analysis

Compound Core Structure Key Functional Groups Biological Activity
Target Urea Compound 5-Oxopyrrolidin Urea, Benzo[d][1,3]dioxol-5-yl Not reported (predicted antibacterial)
Dihydropyrazole Derivatives Dihydropyrazole Ketone, Amide, C=N Antibacterial
Carbohydrazide (Compound 2) Dihydropyrazole Hydrazide, Aroyl Anticonvulsant

Hydrogen-Bonding and Physicochemical Properties

  • Urea vs. IR spectra of urea derivatives would show N-H stretches (~3400 cm⁻¹) absent in analogues like 6c or 6f .
  • Crystal Packing : The tert-butyl group may induce steric hindrance, affecting molecular aggregation. Studies using Mercury CSD 2.0 could compare packing motifs with analogues .

Q & A

Basic Research Question

  • Salt Formation : Use HCl or sodium salts to enhance aqueous solubility.
  • Co-solvent Systems : Test DMSO-water or PEG-400 mixtures for in vitro assays .

Advanced Research Question

  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to improve blood-brain barrier penetration for CNS targets .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) on the urea moiety to enhance oral bioavailability .

How can computational methods streamline the development of derivatives with improved selectivity?

Advanced Research Question

  • Virtual Screening : Use molecular docking (AutoDock Vina, Glide) to prioritize derivatives with high affinity for target enzymes (e.g., carbonic anhydrase) .
  • Quantum Mechanical Calculations : Predict redox potentials and metabolic sites to avoid off-target interactions .
  • Machine Learning : Train models on existing SAR data to predict novel analogs with optimal logP and pKa values .

What safety and handling protocols are critical for this compound?

Basic Research Question

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure .
  • First Aid : In case of inhalation, move to fresh air; for eye contact, rinse with water for 15+ minutes .

Advanced Research Question

  • Toxicology Profiling : Conduct Ames tests for mutagenicity and CYP450 inhibition assays to assess metabolic risks .
  • Environmental Impact : Evaluate biodegradability (OECD 301F) and ecotoxicity (Daphnia magna assays) .

How can researchers address challenges in scaling up synthesis from lab to pilot plant?

Advanced Research Question

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
  • Membrane Separation : Optimize nanofiltration for purification, reducing solvent waste .
  • Flow Chemistry : Transition from batch to continuous flow reactors to improve heat/mass transfer and scalability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.